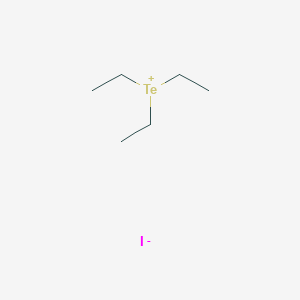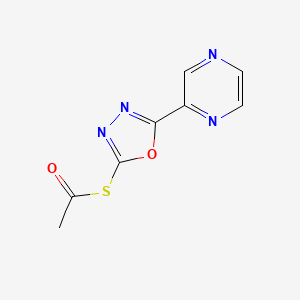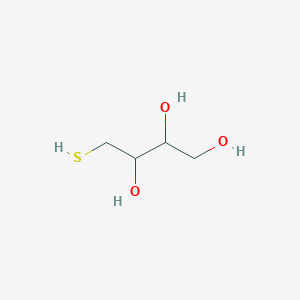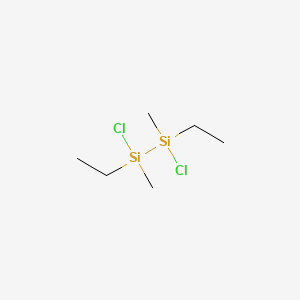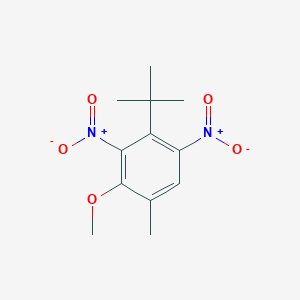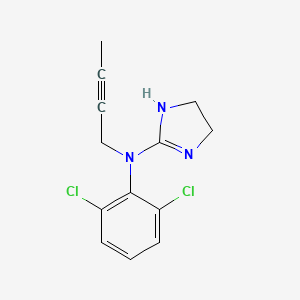![molecular formula C16H32N2O3 B14329144 4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) CAS No. 103251-80-5](/img/structure/B14329144.png)
4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2,6-dimethylmorpholino)ethyl] ether is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 2,6-dimethylmorpholino groups attached to an ethyl ether backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,6-dimethylmorpholino)ethyl] ether typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Bis[2-(2,6-dimethylmorpholino)ethyl] ether is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2,6-dimethylmorpholino)ethyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholino derivatives.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized morpholino derivatives.
Reduction: Reduced morpholino derivatives.
Substitution: Substituted ether compounds with various functional groups.
Aplicaciones Científicas De Investigación
Bis[2-(2,6-dimethylmorpholino)ethyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Bis[2-(2,6-dimethylmorpholino)ethyl] ether involves its interaction with molecular targets through its ether and morpholino groups. These interactions can modulate various biochemical pathways, leading to desired effects in chemical reactions or biological systems. The compound’s stability and reactivity make it an effective agent in catalysis and stabilization processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,6-dimethylmorpholino)ethyl ether
- 2,2-Dimorpholinodiethylether
- Bis(2-methoxyethoxy)ethyl ether
Uniqueness
Bis[2-(2,6-dimethylmorpholino)ethyl] ether stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalysis and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
103251-80-5 |
|---|---|
Fórmula molecular |
C16H32N2O3 |
Peso molecular |
300.44 g/mol |
Nombre IUPAC |
4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H32N2O3/c1-13-9-17(10-14(2)20-13)5-7-19-8-6-18-11-15(3)21-16(4)12-18/h13-16H,5-12H2,1-4H3 |
Clave InChI |
XDGWKBYFXMRODP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CCOCCN2CC(OC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


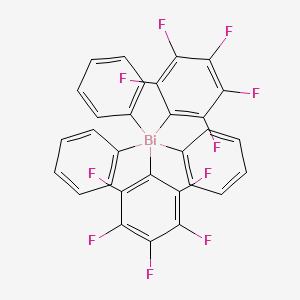
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
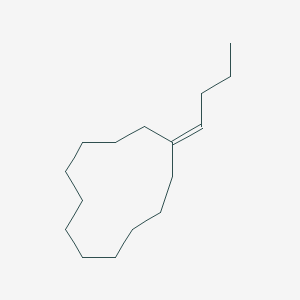
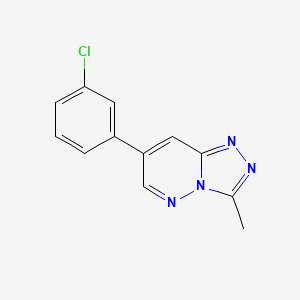

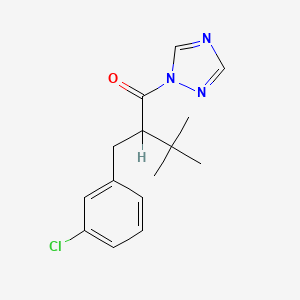
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
